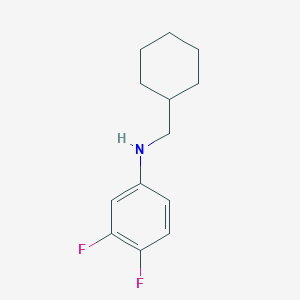

N-(Cyclohexylmethyl)-3,4-difluoroaniline

Description

Structure

3D Structure

Properties

CAS No. |

919800-03-6 |

|---|---|

Molecular Formula |

C13H17F2N |

Molecular Weight |

225.28 g/mol |

IUPAC Name |

N-(cyclohexylmethyl)-3,4-difluoroaniline |

InChI |

InChI=1S/C13H17F2N/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h6-8,10,16H,1-5,9H2 |

InChI Key |

XBAZZGBTSBJEQX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CNC2=CC(=C(C=C2)F)F |

Origin of Product |

United States |

Synthetic Methodologies for N Cyclohexylmethyl 3,4 Difluoroaniline and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections

The process of designing a synthesis for a target molecule, known as retrosynthetic analysis, begins with the final product and works backward to identify potential starting materials. amazonaws.com For N-(cyclohexylmethyl)-3,4-difluoroaniline, the key strategic disconnection lies at the carbon-nitrogen bond, suggesting two primary synthetic pathways. This bond can be formed by reacting an amine with an alkyl halide or by the reductive amination of an aldehyde or ketone. organic-chemistry.org

The first disconnection suggests the reaction between 3,4-difluoroaniline (B56902) and a cyclohexylmethyl halide. The second approach involves the reaction of 3,4-difluoroaniline with cyclohexanecarbaldehyde, followed by reduction. These disconnections form the basis for the classical and modern synthetic methods discussed below.

Classical Amination Approaches for the Formation of the this compound Carbon-Nitrogen Bond

Traditional methods for forming the C-N bond in this compound remain valuable for their simplicity and well-established procedures.

Direct Alkylation of 3,4-Difluoroaniline with Cyclohexylmethyl Halides

Direct N-alkylation is a fundamental method for synthesizing amines. nih.gov In this approach, 3,4-difluoroaniline acts as a nucleophile, attacking an electrophilic cyclohexylmethyl halide, such as cyclohexylmethyl bromide or iodide. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. While straightforward, this method can sometimes lead to overalkylation, yielding tertiary amines as byproducts. nih.gov Careful control of reaction conditions, such as stoichiometry and temperature, is crucial to maximize the yield of the desired secondary amine. Cesium hydroxide has been shown to promote selective N-monoalkylation of primary amines. organic-chemistry.org

Table 1: Reaction Parameters for Direct Alkylation

| Parameter | Condition |

| Reactants | 3,4-Difluoroaniline, Cyclohexylmethyl Halide |

| Base | Cesium Hydroxide, Potassium Carbonate, etc. |

| Solvent | Acetonitrile (B52724), DMF, etc. |

| Temperature | Varies, often elevated |

Reductive Amination Strategies Utilizing 3,4-Difluoroaniline and Cyclohexanecarbaldehyde

Reductive amination is a versatile and widely used method for the synthesis of amines. rsc.orgorganic-chemistry.org This two-step, one-pot process involves the initial formation of an imine from the reaction of 3,4-difluoroaniline and cyclohexanecarbaldehyde, which is then reduced in situ to the target secondary amine. youtube.com A variety of reducing agents can be employed, with sodium borohydride and sodium cyanoborohydride being common choices due to their mild nature and selectivity. purdue.eduredalyc.org This method often provides high yields and avoids the issue of overalkylation seen in direct alkylation. organic-chemistry.org

Table 2: Common Reducing Agents in Reductive Amination

| Reducing Agent | Characteristics |

| Sodium Borohydride (NaBH4) | A mild and selective reducing agent. |

| Sodium Cyanoborohydride (NaBH3CN) | Effective for reducing imines in the presence of aldehydes. |

| Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)3) | A mild reagent suitable for a wide range of substrates. |

Modern Catalytic Approaches for the N-Alkylation of 3,4-Difluoroaniline

Recent advancements in catalysis have provided more efficient and versatile methods for C-N bond formation, offering milder reaction conditions and broader substrate scope.

Transition Metal-Catalyzed Amination Protocols (e.g., Palladium-Catalyzed Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. wikipedia.orgnih.govlibretexts.org This reaction allows for the coupling of amines with aryl halides, making it a suitable method for the synthesis of this compound from 3,4-difluoro-halobenzene and cyclohexylmethylamine. wikipedia.orgorganic-chemistry.org The reaction typically employs a palladium catalyst in conjunction with a phosphine (B1218219) ligand and a base. organic-chemistry.org The development of various generations of catalyst systems has expanded the scope of this reaction to include a wide range of amines and aryl halides, often with high yields and functional group tolerance. wikipedia.org

The catalytic cycle of the Buchwald-Hartwig amination involves oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired arylamine and regenerate the catalyst. wikipedia.orglibretexts.org

Photocatalytic and Electrocatalytic Methodologies in this compound Synthesis

In recent years, photocatalysis and electrocatalysis have emerged as sustainable and powerful tools in organic synthesis. rsc.org Visible-light-induced N-alkylation of anilines offers a metal-free and environmentally friendly alternative to traditional methods. rsc.orgresearchgate.netnih.gov These reactions often proceed under mild conditions and can tolerate a variety of functional groups. acs.orgnih.gov For the synthesis of this compound, a photocatalytic approach could involve the reaction of 3,4-difluoroaniline with a suitable cyclohexylmethyl precursor under visible light irradiation in the presence of a photosensitizer. nih.govacs.org

Electrocatalysis provides another atom-economical and chemoselective route to secondary amines. acs.org Electrochemical methods can achieve the synthesis of secondary amines through a one-pot oxidation-imine formation-reduction sequence from primary amines. acs.org This approach, which can be performed at ambient temperature and pressure, offers a rapid and efficient synthesis of secondary amines with ammonia as the sole byproduct. acs.org The electrochemical synthesis of this compound would involve the reaction of 3,4-difluoroaniline and cyclohexanecarbaldehyde in an electrochemical cell. rsc.orgresearchgate.net

Chemo- and Regioselective Synthesis of the this compound Structure

The chemo- and regioselective synthesis of this compound is crucial to ensure the desired connectivity and avoid the formation of unwanted byproducts. The primary challenge lies in controlling the N-alkylation of the aniline (B41778) nitrogen without side reactions on the aromatic ring and achieving mono-alkylation over di-alkylation.

Reductive Amination: A Key Strategy

A prominent and widely used method for the N-alkylation of anilines is reductive amination. This reaction involves the condensation of 3,4-difluoroaniline with cyclohexanecarboxaldehyde to form an intermediate imine, which is then reduced in situ to the desired secondary amine. The chemoselectivity of this reaction is generally high, as the carbonyl group of the aldehyde is more reactive towards the amine than any potential side reactions with the difluorinated aromatic ring.

The regioselectivity of the initial nucleophilic attack of the aniline nitrogen on the aldehyde carbonyl is inherently controlled, leading to the formation of the N-cyclohexylmethyl bond. The subsequent reduction of the imine intermediate is also highly selective for the C=N double bond, leaving the aromatic ring intact.

Factors Influencing Selectivity:

Reducing Agents: A variety of reducing agents can be employed, with their choice influencing the reaction conditions and selectivity. Common reagents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). Sodium triacetoxyborohydride is often favored for its mildness and ability to be used in one-pot procedures under slightly acidic conditions, which can facilitate imine formation.

Catalysts: The reaction can be catalyzed by various systems, including transition metals. For instance, cobalt-rhodium heterobimetallic nanoparticles have been shown to catalyze reductive amination under mild conditions (1 atm H₂ and 25 °C). The use of catalysts can enhance the efficiency and selectivity of the reduction step.

Illustrative Reaction Scheme:

The table below summarizes typical conditions for reductive amination applicable to the synthesis of this compound, based on analogous reactions reported in the literature.

| Amine Substrate | Aldehyde/Ketone | Reducing Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| Aniline | Cyclohexanecarboxaldehyde | NaBH(OAc)₃ | Acetic Acid | Dichloroethane | Room Temp. | ~80-95 |

| 4-Fluoroaniline | Cyclohexanecarboxaldehyde | H₂ | Pd/C | Ethanol (B145695) | 40 | ~90 |

| 3,4-Dichloroaniline | Cyclohexanecarboxaldehyde | NaBH₃CN | - | Methanol | Room Temp. | ~75-90 |

This table presents representative data compiled from general procedures for reductive amination and may not reflect optimized conditions for the specific target compound.

Green Chemistry Considerations in the Synthesis of this compound

Green chemistry principles are increasingly important in the design of synthetic routes to minimize environmental impact. The synthesis of this compound can be approached with these considerations in mind.

Traditional organic syntheses often rely on volatile and potentially toxic organic solvents. Developing solvent-free or aqueous-based methods is a key goal of green chemistry.

Aqueous-Mediated N-Alkylation: N-alkylation of amines can be effectively carried out in an aqueous medium. The use of water as a solvent is environmentally benign and can sometimes enhance reaction rates and selectivity. For the synthesis of this compound, reacting 3,4-difluoroaniline with a cyclohexylmethyl halide in the presence of a base like sodium bicarbonate in water could be a viable green alternative.

Solvent-Free Conditions: Mechanochemical methods, which involve reactions in a ball mill under solvent-free or liquid-assisted grinding (LAG) conditions, represent another green approach. The N-alkylation of imides has been successfully demonstrated using this technique, suggesting its potential applicability to the N-alkylation of anilines. An iron single-atom catalyst has also been reported for the solvent-free N-alkylation of amines with alcohols.

The use of catalysts is a cornerstone of green chemistry as they can increase reaction efficiency and reduce energy consumption.

Heterogeneous Catalysts: The use of heterogeneous catalysts, such as metals supported on solid materials (e.g., Pd/C), is advantageous as they can be easily separated from the reaction mixture and recycled. This is particularly relevant for the reductive amination step. Heterogeneous metal catalysts are known for their reusability and are increasingly applied in the reductive amination of alcohols with ammonia to produce primary amines, a related transformation.

Catalyst Loading: Optimizing the catalyst loading to the lowest effective amount minimizes waste and cost. Research into highly active catalysts, such as pincer complexes of manganese or iridium, allows for very low catalyst loadings in N-alkylation reactions.

The following table provides examples of recyclable catalysts used in N-alkylation reactions.

| Catalyst | Reaction Type | Substrates | Recyclability |

| Pd/C | Reductive Amination | Anilines, Aldehydes | Reusable for >5 cycles with slight decrease in activity |

| Ni/NiO@C | Reductive Amination & N-methylation | Benzaldehydes, Ammonia | Recyclable up to 10 times without loss of activity |

| Fe Single-Atom on N-doped Graphene | N-alkylation with Alcohols | Anilines, Benzyl alcohol | Demonstrates excellent reusability |

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product.

"Borrowing Hydrogen" Methodology: The "borrowing hydrogen" or "hydrogen autotransfer" strategy is a highly atom-economical method for N-alkylation. In this approach, an alcohol (cyclohexylmethanol) is used as the alkylating agent. The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ. This aldehyde then reacts with the amine (3,4-difluoroaniline) to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst. The only byproduct of this process is water, leading to a very high atom economy.

Waste Minimization: Traditional N-alkylation with alkyl halides generates stoichiometric amounts of salt byproducts. In contrast, reductive amination using hydrogen gas as the reductant or the "borrowing hydrogen" methodology with alcohols produces only water as a byproduct, significantly reducing waste. The concept of the E-factor (environmental factor), which quantifies the amount of waste generated per kilogram of product, highlights the inefficiency of many traditional chemical processes. Green synthetic routes aim to minimize this E-factor.

Advanced Spectroscopic Methodologies for the Elucidation of N Cyclohexylmethyl 3,4 Difluoroaniline Structure and Purity in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Dynamics

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

One-dimensional NMR experiments are crucial for identifying the different chemical environments of hydrogen, carbon, and fluorine atoms in N-(Cyclohexylmethyl)-3,4-difluoroaniline.

¹H NMR: The proton NMR spectrum provides information on the number of chemically distinct protons, their electronic environment, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals for the aromatic protons of the difluorophenyl ring, the aliphatic protons of the cyclohexyl group, the bridging methylene (B1212753) (-CH₂-) protons, and the amine (N-H) proton. The integration of these signals corresponds to the number of protons in each environment.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical nature (aliphatic, aromatic, etc.). Due to the C-F coupling, the signals for the carbon atoms bonded to fluorine will appear as doublets. nih.gov Broadband proton decoupling is typically used to simplify the spectrum by removing C-H coupling.

¹⁹F NMR: As fluorine has a spin of ½ and a high natural abundance, ¹⁹F NMR is a highly sensitive and informative technique for fluorinated compounds. rsc.org The spectrum for this compound is expected to show two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring. researchgate.net The chemical shifts and coupling constants (both F-F and F-H) are characteristic of their positions and the electronic nature of the aniline (B41778) derivative. nih.gov

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound Predicted values are based on data from analogous compounds. nih.govresearchgate.netrsc.orgrsc.org

| Atom Type | Position | Predicted δ (ppm) | Multiplicity & Predicted J (Hz) |

|---|---|---|---|

| ¹H NMR | Aromatic (C5-H, C6-H, C2-H) | 6.5 - 7.2 | m |

| Amine (N-H) | ~3.5 - 4.5 | br s | |

| Methylene (N-CH₂) | ~3.0 | t, J ≈ 6.5 Hz | |

| Cyclohexyl (CH, CH₂) | 0.9 - 1.8 | m | |

| ¹³C NMR | Aromatic (C-F) | 145 - 155 | d, ¹JCF ≈ 240-250 Hz |

| Aromatic (C-N) | ~140 | dd | |

| Aromatic (C-H) | 100 - 120 | d | |

| Methylene (N-CH₂) | ~50 | s | |

| Cyclohexyl (CH, CH₂) | 25 - 35 | s | |

| ¹⁹F NMR | Aromatic (C3-F) | -140 to -145 | d |

| Aromatic (C4-F) | -150 to -158 | d |

2D NMR experiments are instrumental in establishing the complete bonding framework by correlating signals from the 1D spectra.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the N-H proton and the adjacent methylene (-CH₂-) protons, as well as throughout the coupled spin systems of the cyclohexyl ring and the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of each carbon signal based on the known assignment of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). HMBC is critical for connecting molecular fragments. For instance, it would show a correlation between the methylene protons and the aromatic carbon C1, definitively linking the cyclohexylmethyl group to the aniline nitrogen.

Table 2: Expected Key 2D NMR Correlations for this compound

| Experiment | Correlated Nuclei | Structural Information Deduced |

|---|---|---|

| COSY | ¹H ↔ ¹H | Identifies adjacent protons within the cyclohexyl ring and the aromatic ring. Connects N-H to N-CH₂. |

| HSQC | ¹H ↔ ¹³C (¹JCH) | Assigns carbon signals based on their directly bonded protons (e.g., N-CH₂ proton to N-CH₂ carbon). |

| HMBC | ¹H ↔ ¹³C (²⁻³JCH) | Confirms connectivity between fragments, such as the N-CH₂ protons to the C1 and C2/C6 aromatic carbons. |

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

HRMS measures the m/z ratio with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental formula of the parent ion. For this compound (C₁₃H₁₇F₂N), the calculated exact mass can be compared to the experimentally measured mass. A close match provides strong evidence for the compound's identity and purity, distinguishing it from other compounds with the same nominal mass.

Table 3: Molecular Formula and Exact Mass Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₇F₂N |

| Nominal Mass | 225 g/mol |

| Monoisotopic Mass (Exact Mass) | 225.1330 Da |

In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion, usually the molecular ion) is selected, fragmented, and the resulting product ions are analyzed. This process provides detailed information about the molecular structure by revealing how the molecule breaks apart. For this compound, a likely and structurally informative fragmentation pathway is the benzylic cleavage of the C-N bond, which would result in characteristic fragment ions.

Table 4: Predicted Major Fragment Ions in MS/MS of this compound

| Fragment Ion (m/z) | Proposed Structure/Formula | Fragmentation Pathway |

|---|---|---|

| 225.13 | [C₁₃H₁₇F₂N]⁺˙ | Molecular Ion (Precursor) |

| 128.04 | [C₆H₄F₂N]⁺ | Loss of cyclohexylmethyl radical (•C₇H₁₃) |

| 97.10 | [C₇H₁₃]⁺ | Cleavage to form cyclohexylmethyl cation |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and are used to identify the functional groups present in a sample. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Key functional groups have characteristic absorption frequencies. For this compound, IR is particularly useful for identifying the N-H stretch, aliphatic and aromatic C-H stretches, C-N stretch, and the strong absorptions associated with the C-F bonds.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It provides information on vibrational modes that are associated with a change in polarizability. It is often more sensitive to symmetric vibrations and C-C backbone structures than IR.

Table 5: Characteristic IR and Raman Vibrational Frequencies for this compound Frequency ranges are approximate and based on data from analogous structures. nih.govrsc.org

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |

|---|---|---|

| N-H Stretch | 3350 - 3450 | Medium / Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium / Strong |

| Aliphatic C-H Stretch | 2850 - 2950 | Strong / Strong |

| Aromatic C=C Stretch | 1500 - 1620 | Strong / Strong |

| C-N Stretch | 1250 - 1350 | Medium / Medium |

| C-F Stretch | 1100 - 1250 | Very Strong / Weak |

Compound Index

Characterization of Characteristic Absorption Bands of this compound

Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its constituent bonds. While a definitive experimental spectrum for this specific molecule is not widely published, a detailed analysis can be inferred from the known spectral data of 3,4-difluoroaniline (B56902) and the expected contributions from the N-(cyclohexylmethyl) substituent. nih.gov

The key vibrational modes anticipated for this compound are detailed in the table below. These assignments are based on established group frequency correlations and theoretical calculations performed on analogous molecules.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretching | 3400 - 3300 | Medium |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium to Weak |

| C-H (Aliphatic) | Stretching | 2950 - 2850 | Strong |

| C=C (Aromatic) | Stretching | 1620 - 1580 | Medium to Strong |

| C-N | Stretching | 1340 - 1250 | Medium |

| C-F | Stretching | 1250 - 1180 | Strong |

The N-H stretching vibration is a key indicator of the secondary amine group. The aromatic C-H stretching bands confirm the presence of the benzene (B151609) ring, while the strong aliphatic C-H stretching absorptions are characteristic of the cyclohexylmethyl group. The C=C stretching vibrations provide further evidence for the aromatic ring, and the C-N and C-F stretching bands are crucial for identifying the aniline and difluorophenyl moieties, respectively.

Exploration of Conformational Isomerism via Vibrational Modes

The flexible nature of the N-(cyclohexylmethyl) group introduces the possibility of conformational isomerism in this compound. The cyclohexyl ring can adopt different chair and boat conformations, and rotation around the C-N and C-C single bonds can lead to various spatial arrangements of the substituent relative to the difluorophenyl ring.

Vibrational spectroscopy, particularly at low temperatures, can be a sensitive probe for detecting the presence of different conformers. Subtle shifts in the vibrational frequencies of the C-H bending modes of the cyclohexyl group and the C-N stretching vibration may indicate the coexistence of multiple conformers in equilibrium. Computational studies employing Density Functional Theory (DFT) can be used to predict the vibrational spectra of different stable conformers, aiding in the interpretation of experimental IR and Raman spectra. nih.gov By comparing the experimental spectrum with the calculated spectra of different conformers, it is possible to gain insights into the preferred conformation of the molecule in the gas phase or in solution.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the 3,4-difluoroaniline chromophore.

The spectrum of 3,4-difluoroaniline in ethanol (B145695) typically shows absorption maxima around 240 nm and 290 nm. nih.gov These absorptions are attributed to π → π* transitions within the benzene ring, perturbed by the amino group and the fluorine substituents. The introduction of the cyclohexylmethyl group at the nitrogen atom is expected to cause a slight bathochromic (red) shift in these absorption bands due to the electron-donating effect of the alkyl group, which can subtly influence the energy of the molecular orbitals involved in the electronic transitions.

| Chromophore | Electronic Transition | Expected λmax (nm) | Solvent Effects |

| 3,4-Difluoroaniline | π → π | ~240 | Minimal |

| 3,4-Difluoroaniline | π → π | ~290 | Potential for solvatochromic shifts |

Analysis of the UV-Vis spectrum can also provide qualitative information about the purity of the compound. The presence of unexpected absorption bands could indicate the presence of impurities with different chromophoric systems.

X-ray Crystallography for Definitive Solid-State Structural Determination of this compound and its Derivatives

This technique would definitively establish the spatial arrangement of the cyclohexylmethyl group relative to the 3,4-difluorophenyl ring, providing valuable insights into the steric and electronic interactions that govern the molecule's solid-state packing. Furthermore, analysis of the crystal structure can reveal the nature and extent of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which play a crucial role in the physical properties of the compound.

While a crystal structure for this compound is not publicly available, the application of this technique to its derivatives or co-crystals could provide invaluable structural information, aiding in structure-activity relationship studies and the rational design of new molecules with desired properties.

Computational and Theoretical Studies on N Cyclohexylmethyl 3,4 Difluoroaniline

Density Functional Theory (DFT) Calculations for Optimized Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the most stable three-dimensional arrangement of atoms in a molecule (optimized geometry) and to understand its electronic properties. For N-(Cyclohexylmethyl)-3,4-difluoroaniline, DFT calculations would provide precise bond lengths, bond angles, and dihedral angles. These calculations are foundational for all subsequent theoretical analyses.

HOMO-LUMO Analysis and Assessment of Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's chemical reactivity and electronic behavior. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability.

HOMO: Represents the ability to donate an electron. In a molecule like this compound, the HOMO is likely to be located on the electron-rich aniline (B41778) ring and the nitrogen atom.

LUMO: Represents the ability to accept an electron. The LUMO is often distributed over the aromatic ring, influenced by the electron-withdrawing fluorine atoms.

HOMO-LUMO Gap: A large gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily excited and more reactive.

A hypothetical data table for such an analysis would resemble the following:

| Parameter | Calculated Value (eV) | Interpretation |

| HOMO Energy | Data not available | Electron-donating capability |

| LUMO Energy | Data not available | Electron-accepting capability |

| HOMO-LUMO Gap | Data not available | Chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. It is invaluable for predicting how a molecule will interact with other chemical species.

Red Regions (Negative Potential): Indicate areas rich in electrons, which are susceptible to electrophilic attack. For this compound, these regions would likely be concentrated around the fluorine and nitrogen atoms due to their high electronegativity.

Blue Regions (Positive Potential): Indicate areas with a deficiency of electrons, which are prone to nucleophilic attack. These would likely be found around the hydrogen atoms of the amine group and the cyclohexyl ring.

Green Regions (Neutral Potential): Represent areas of neutral charge.

Conformational Analysis and Exploration of Energy Landscapes

This compound possesses significant conformational flexibility due to the rotatable bonds between the cyclohexyl group, the methylene (B1212753) bridge, and the aniline ring. A conformational analysis would identify the various possible shapes (conformers) of the molecule and their relative energies. This involves systematically rotating key bonds and calculating the energy of each resulting structure to map out the potential energy surface. The result of such a study would be the identification of the global minimum energy conformer (the most stable shape) and other low-energy conformers that may exist in equilibrium.

Reaction Pathway Modeling and Transition State Characterization

This area of study would investigate the mechanisms of chemical reactions involving this compound. By modeling a potential reaction, such as electrophilic substitution on the aniline ring or N-alkylation, researchers can identify the transition state—the highest energy point along the reaction coordinate. Characterizing the structure and energy of the transition state is crucial for calculating the reaction's activation energy and predicting its rate.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Quantum Chemical Calculations

Quantum chemical calculations can predict the spectroscopic signatures of a molecule, which is essential for its identification and characterization.

NMR (Nuclear Magnetic Resonance): Calculations using methods like Gauge-Independent Atomic Orbital (GIAO) can predict the ¹H and ¹³C chemical shifts. These predicted spectra can be compared with experimental data to confirm the molecular structure.

IR (Infrared): Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule's bonds. Each peak in the spectrum corresponds to a specific vibrational mode (e.g., N-H stretch, C-F stretch, aromatic C-H bend).

UV-Vis (Ultraviolet-Visible): Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to UV-Vis absorption. The calculations provide the absorption wavelengths (λmax) and oscillator strengths, which correspond to the position and intensity of the absorption peaks.

A hypothetical data table for predicted vs. experimental IR peaks might look like this:

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| N-H Stretch | Data not available | Data not available |

| C-H (Aromatic) Stretch | Data not available | Data not available |

| C-F Stretch | Data not available | Data not available |

Quantitative Structure-Property Relationship (QSPR) Studies of Analogues

QSPR studies aim to build mathematical models that correlate the structural features of a group of similar molecules with their chemical reactivity or bulk material properties. For this compound analogues, a QSPR study would involve:

Synthesizing or computationally designing a series of related molecules with variations in their structure (e.g., changing the substituents on the aniline ring).

Calculating a set of molecular descriptors (e.g., electronic, steric, and thermodynamic properties) for each analogue.

Measuring a specific property of interest (e.g., reaction rate, solubility, or melting point).

Using statistical methods to create a model that predicts the property based on the calculated descriptors.

Such studies are valuable in materials science and drug discovery for designing new compounds with desired properties without the need to synthesize and test every possible candidate.

Reactivity and Reaction Mechanisms of N Cyclohexylmethyl 3,4 Difluoroaniline

Reactions Involving the Aniline (B41778) Nitrogen: Derivatization and Functionalization

The lone pair of electrons on the secondary amine nitrogen makes it the primary center for nucleophilic reactions, allowing for a variety of derivatization and functionalization pathways.

N-(Cyclohexylmethyl)-3,4-difluoroaniline is expected to react readily with acylating agents, such as acyl chlorides or acid anhydrides, to form the corresponding N-acyl amides. This reaction involves the nucleophilic attack of the aniline nitrogen on the electrophilic carbonyl carbon of the acylating agent. The presence of a base, such as triethylamine (B128534) or pyridine, is typically required to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. The N-cyclohexylmethyl group, being a weak electron-donating group, maintains the nucleophilicity of the nitrogen, facilitating this transformation. The synthesis of N-acyl amides from substituted anilines is a fundamental and widely used reaction in organic synthesis. researchgate.netresearchgate.netnih.govscielo.brresearchgate.net

Table 1: Illustrative Acylation Reaction

| Reactant 1 | Acylating Agent | Product | Conditions |

| This compound | Acetyl Chloride | N-(3,4-difluorophenyl)-N-(cyclohexylmethyl)acetamide | Base (e.g., Pyridine), Aprotic Solvent |

| This compound | Benzoyl Chloride | N-(3,4-difluorophenyl)-N-(cyclohexylmethyl)benzamide | Base (e.g., Triethylamine), CH₂Cl₂ |

Formation of Schiff Bases and Imines through Condensation

As a secondary amine, this compound cannot form traditional neutral Schiff bases (imines), which are characterized by a C=N double bond where the nitrogen is bonded to a hydrogen or an alkyl/aryl group. The condensation reaction between a primary amine and an aldehyde or ketone is the standard method for Schiff base synthesis. nih.govekb.eg Secondary amines, upon reaction with aldehydes or ketones, typically form an unstable carbinolamine intermediate, which then dehydrates to form an enamine if there is an α-hydrogen on the carbonyl component, or an iminium ion. The direct formation of a stable, neutral imine from a secondary amine like this compound is not a typical reaction pathway.

The nucleophilic nitrogen of this compound can attack isocyanates and isothiocyanates to yield substituted urea (B33335) and thiourea (B124793) derivatives, respectively. This reaction is a common method for synthesizing unsymmetrical ureas. nih.govclockss.org For example, the reaction with an aryl isocyanate would involve the nitrogen atom attacking the electrophilic central carbon of the isocyanate group, followed by proton transfer, to yield a trisubstituted urea. researchgate.netnih.gov Similarly, reaction with cyclohexyl isocyanate would yield a urea derivative with two different cyclic substituents on the nitrogens. nih.gov

Table 2: Representative Synthesis of Urea and Thiourea Derivatives

| Reactant 1 | Reactant 2 | Product Class |

| This compound | Phenyl isocyanate | Trisubstituted Urea |

| This compound | Methyl isothiocyanate | Trisubstituted Thiourea |

Electrophilic Aromatic Substitution on the Difluorophenyl Ring of N-(Cyclohexylmethyl)-3,4-difluoroanilinewikipedia.org

The difluorophenyl ring can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. libretexts.orgmasterorganicchemistry.com The rate and position of this substitution are controlled by the directing effects of the existing substituents.

The regiochemical outcome of EAS reactions on the this compound ring is determined by the combined electronic effects of the N-cyclohexylmethylamino group and the two fluorine atoms.

N-Cyclohexylmethylamino Group : This is a powerful activating group and an ortho, para-director. The nitrogen atom donates its lone pair of electrons into the aromatic ring through resonance, increasing the electron density at the positions ortho and para to it (C2, C6, and C4). This significantly stabilizes the cationic intermediate (sigma complex) formed during electrophilic attack at these positions. wikipedia.org

Fluoro Groups : Halogens are deactivating groups due to their strong inductive electron-withdrawing effect. However, they are also ortho, para-directors because their lone pairs can be donated through resonance to stabilize the cationic intermediate.

In this compound, the powerful activating and directing effect of the N-alkylamino group at C1 dominates. It strongly directs incoming electrophiles to the positions ortho and para to itself. The para position (C4) is already substituted with a fluorine atom. Therefore, substitution is strongly favored at the two available ortho positions: C2 and C6.

The fluorine at C3 will have a deactivating inductive effect, slightly disfavoring substitution at the adjacent C2 position. The fluorine at C4 will similarly disfavor substitution at the adjacent C5 position. The strongest activation is from the amino group directing to the C2 and C6 positions. Between these, the C6 position is sterically more accessible and electronically less hindered by the adjacent fluorine at C3. Thus, electrophilic substitution is most likely to occur at the C6 position, followed by the C2 position. Substitution at the C5 position (meta to the amino group) is expected to be a minor product, if formed at all.

Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Position on Ring | Directing Influence of N-Substituent (at C1) | Directing Influence of Fluoro Substituents (at C3, C4) | Predicted Outcome |

| C2 | ortho (Activating) | Inductively deactivated by F at C3 | Minor Product |

| C5 | meta (Disfavored) | Inductively deactivated by F at C4 | Very Minor/No Product |

| C6 | ortho (Activating) | Less electronic/steric hindrance | Major Product |

Reactions of the Cyclohexylmethyl Moiety and its Influence on Overall Reactivity

The cyclohexylmethyl group is largely a non-reactive, sterically bulky aliphatic moiety. Under typical conditions for reactions involving the aniline nitrogen or the aromatic ring, this group remains inert. Its primary role is to provide steric hindrance around the nitrogen atom. This bulk can influence the rate of reactions at the nitrogen center, potentially slowing down acylation or urea formation compared to a less hindered N-alkyl aniline. Furthermore, its steric bulk can influence the ratio of ortho substitution products during EAS, potentially favoring attack at the less hindered C6 position over the C2 position.

Reactions targeting the cyclohexyl ring itself, such as free-radical halogenation or strong oxidation, would require harsh conditions that would likely also degrade the aniline portion of the molecule. Therefore, selective functionalization of the cyclohexylmethyl group in the presence of the aniline functionality is challenging and not a common synthetic route.

Metal-Catalyzed Cross-Coupling Reactions Involving the Aromatic Ring (e.g., C-F Activation or Aryl Coupling)

The 3,4-difluoroaniline (B56902) core of this compound presents interesting possibilities for metal-catalyzed cross-coupling reactions. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making its activation a significant challenge. researchgate.net However, advances in catalysis have enabled the functionalization of fluoroaromatics, which are valuable precursors in pharmaceuticals and materials science. researchgate.netmdpi.com

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. rug.nl In the context of this compound, the C-F bonds are potential sites for such reactions, although they are less reactive than C-Cl, C-Br, or C-I bonds. researchgate.net Palladium-catalyzed reactions, in particular, have shown promise in the activation of C-F bonds, especially in electron-deficient aromatic rings. mdpi.commdpi.com The presence of two fluorine atoms on the aniline ring of the target molecule enhances its electrophilic character, potentially facilitating oxidative addition to a low-valent metal center, which is a key step in many cross-coupling catalytic cycles.

One of the most relevant transformations for molecules of this class is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines. wikipedia.orgnih.govacsgcipr.org While this compound would typically be a substrate rather than a product of such a reaction, the principles of the catalytic cycle are illustrative of the potential for C-F bond activation. For a successful cross-coupling reaction involving C-F activation, a suitable palladium catalyst, often in conjunction with specialized phosphine (B1218219) ligands, and a base are typically required. rug.nlnih.gov The choice of ligand is crucial in tuning the reactivity of the metal center to enable the cleavage of the strong C-F bond.

Research on the palladium-catalyzed cross-coupling of perfluoro organic compounds has demonstrated that with the right catalytic system, even notoriously unreactive C-F bonds can be functionalized. mdpi.commdpi.com For instance, the use of specific palladium(0) precursors in combination with phosphine ligands has enabled the Suzuki-Miyaura coupling of tetrafluoroethylene (B6358150) with arylboronates without the need for an external base or Lewis acid additive. mdpi.com While the difluoroaniline ring is less fluorinated, these findings suggest that with an appropriate catalyst, this compound could potentially undergo cross-coupling with various organometallic reagents to introduce new substituents onto the aromatic ring.

The following table summarizes the key components and their roles in a hypothetical metal-catalyzed cross-coupling reaction involving this compound.

| Component | Role in the Reaction | Rationale for Inclusion |

| This compound | Substrate | The difluorinated aromatic ring provides the C-F bonds for potential activation and coupling. |

| Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Active Metal Center | Palladium is a versatile catalyst for cross-coupling reactions and has been shown to activate C-F bonds. rug.nl |

| Phosphine Ligand (e.g., Buchwald or Hartwig ligands) | Catalyst Modifier | Ligands are essential for stabilizing the palladium center and tuning its electronic and steric properties to facilitate C-F bond cleavage. rug.nl |

| Base (e.g., Cs₂CO₃, K₃PO₄) | Activator/Regenerator | The base is typically required for the regeneration of the active catalyst and to facilitate the transmetalation step. |

| Coupling Partner (e.g., Arylboronic acid, organozinc reagent) | Source of New Substituent | The organometallic reagent provides the group that will be coupled to the difluoroaniline ring. |

It is important to note that the N-cyclohexylmethyl group could potentially influence the reactivity of the aromatic ring through steric hindrance, which might affect the accessibility of the C-F bonds to the metal catalyst.

Cyclization Reactions for the Formation of Novel Heterocycles from this compound

The structure of this compound, with its secondary amine and an adjacent aromatic ring, is well-suited for intramolecular cyclization reactions to form novel heterocyclic compounds. Such reactions are of great interest in medicinal chemistry for the synthesis of complex molecular architectures.

A plausible and well-established pathway for the cyclization of this compound is the Pictet-Spengler reaction . wikipedia.orgnrochemistry.com This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org In the case of this compound, the aniline nitrogen and the aromatic ring can act as the nucleophiles. For a Pictet-Spengler type reaction to occur, the cyclohexylmethyl group would need to be modified to contain an aldehyde or a group that can be converted to an aldehyde. However, a related reaction, the modified Pictet-Spengler reaction , can occur with arylamines. beilstein-journals.org In a hypothetical scenario, if the cyclohexyl ring were to be opened or functionalized to present an aldehyde, a subsequent intramolecular electrophilic substitution on the electron-rich aniline ring could lead to the formation of a tetrahydroquinoline derivative. The reaction is typically catalyzed by Brønsted or Lewis acids. beilstein-journals.org

Another modern approach to cyclization is through photoredox catalysis . rsc.orgmdpi.com Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-C and C-N bonds under mild conditions. rsc.org For a substrate like this compound, a photoredox-catalyzed intramolecular cyclization could be envisioned. This would likely involve the generation of a radical species on the N-cyclohexylmethyl group, which could then attack the aromatic ring to form a new C-C bond, leading to a cyclized product. Such reactions have been demonstrated for N-aryl acrylamides, leading to the synthesis of oxindole (B195798) derivatives. mdpi.com

The following table outlines potential cyclization reactions for this compound and the expected heterocyclic products.

| Reaction Type | Key Reagents and Conditions | Plausible Heterocyclic Product |

| Modified Pictet-Spengler Reaction | Aldehyde or ketone, Brønsted or Lewis acid catalyst, heat. wikipedia.orgbeilstein-journals.org | Tetrahydroquinoline derivative |

| Photoredox-Catalyzed Radical Cyclization | Photocatalyst (e.g., iridium or ruthenium complex), visible light, radical initiator. rsc.org | Dihydroquinoline or related fused heterocyclic system |

| Electrophilic Cyclization | With an appropriate electrophile on the cyclohexyl chain, intramolecular Friedel-Crafts type reaction. | Fused bicyclic or tricyclic aniline derivative |

The success of these cyclization reactions would depend on the specific reaction conditions and the potential need for pre-functionalization of the cyclohexylmethyl moiety to introduce a reactive handle. The electronic properties of the difluorinated ring would also play a crucial role in the feasibility of electrophilic aromatic substitution-based cyclization pathways.

N Cyclohexylmethyl 3,4 Difluoroaniline As a Key Synthetic Building Block and Intermediate

Precursor in the Synthesis of Advanced Organic Scaffolds and Complex Molecules

The strategic incorporation of fluorine atoms in the aniline (B41778) ring of N-(Cyclohexylmethyl)-3,4-difluoroaniline imparts unique physicochemical properties to the resulting molecules, such as enhanced metabolic stability and altered lipophilicity. These characteristics are highly desirable in the development of agrochemicals and materials with tailored functionalities. The presence of the reactive secondary amine provides a convenient handle for a wide array of chemical transformations, allowing for its elaboration into more complex structures.

Researchers have utilized this compound as a foundational element in the synthesis of intricate molecular frameworks. Its utility is demonstrated in its application as a starting material for the construction of polycyclic systems and other sophisticated organic scaffolds. The difluorophenyl moiety can influence the electronic environment of the molecule, while the cyclohexylmethyl group can provide steric bulk and conformational rigidity, which are crucial for achieving specific biological activities or material properties.

Role in the Construction of Diverse Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, natural products, and functional materials. This compound serves as an invaluable precursor for the synthesis of a broad spectrum of these important cyclic compounds. The secondary amine functionality is readily amenable to cyclization reactions, forming the basis for the assembly of various heterocyclic rings.

The synthetic versatility of this compound allows for its participation in a range of cyclization strategies, including condensation reactions, transition-metal-catalyzed cross-coupling reactions, and intramolecular aminations. Through carefully designed reaction sequences, chemists can construct a variety of heterocyclic systems, such as quinolines, quinazolines, indoles, and benzimidazoles, all bearing the distinct difluorophenyl and cyclohexylmethyl substituents. The ability to readily access these diverse heterocyclic scaffolds opens up new avenues for the exploration of novel chemical space in drug discovery and materials science.

Strategic Intermediate in Multi-Step Organic Synthesis Pathways

The compound's structure allows for orthogonal reactivity, where the amine and the aromatic ring can be selectively functionalized in different steps of a synthetic sequence. This feature provides chemists with a high degree of control over the assembly of the target molecule. For instance, the amine can be protected while transformations are carried out on the aromatic ring, or vice versa. This strategic deployment of this compound as an intermediate streamlines complex syntheses and facilitates the efficient construction of molecules with precisely defined architectures.

Design and Application of this compound in Ligand and Catalyst Development

The development of novel ligands and catalysts is a cornerstone of modern chemical synthesis, enabling the discovery of new reactions and the improvement of existing ones. The unique electronic and steric properties of this compound make it an attractive scaffold for the design of innovative ligands for transition metal catalysis.

The nitrogen atom can serve as a coordination site for a metal center, while the difluorinated aromatic ring can modulate the electronic properties of the resulting metal complex. The bulky cyclohexylmethyl group can create a specific steric environment around the metal center, influencing the selectivity and activity of the catalyst. By systematically modifying the structure of ligands derived from this compound, researchers can fine-tune the performance of catalysts for a variety of organic transformations, including cross-coupling reactions, hydrogenations, and asymmetric catalysis. This application highlights the compound's potential to contribute to the advancement of sustainable and efficient chemical manufacturing processes.

Advanced Analytical Methodologies for the Characterization and Quantification of N Cyclohexylmethyl 3,4 Difluoroaniline in Research Samples

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like N-(Cyclohexylmethyl)-3,4-difluoroaniline. Its application is crucial for assessing the purity of synthesized batches and for real-time monitoring of the reaction progress.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis. In a typical setup, a nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Due to its relatively nonpolar nature, stemming from the cyclohexylmethyl and difluorophenyl groups, this compound is well-retained on a C18 column, allowing for effective separation from more polar starting materials or byproducts.

For reaction monitoring, small aliquots of the reaction mixture can be withdrawn at different time intervals, quenched, and injected into the HPLC system. The disappearance of starting materials, such as 3,4-difluoroaniline (B56902) and cyclohexylmethanal (or its precursor), and the appearance of the this compound product peak can be tracked to determine the reaction's endpoint.

Purity assessment is performed on the final, isolated product. A high-purity sample should ideally show a single major peak. The presence of other peaks indicates impurities, which can be quantified by their peak areas relative to the main product peak. A typical isocratic HPLC method for purity analysis might use a mobile phase of 70:30 acetonitrile:water with a UV detector set to a wavelength where the aniline (B41778) derivative has strong absorbance, often around 254 nm.

Interactive Data Table: Illustrative HPLC Purity Analysis of a Research Sample

| Compound | Retention Time (min) | Peak Area (%) | Identification |

| 3,4-Difluoroaniline | 2.5 | 1.2 | Starting Material |

| This compound | 6.8 | 98.5 | Product |

| Unknown Impurity | 8.1 | 0.3 | Byproduct |

Note: The data in this table is illustrative and represents a typical outcome for a high-purity research sample.

Gas Chromatography (GC) for the Analysis of Volatile Byproducts and Reactants

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. While this compound itself has a relatively high boiling point, GC is particularly useful for detecting and quantifying volatile reactants and byproducts that may be present in a research sample. For instance, unreacted cyclohexylmethanal or other low molecular weight side products can be effectively analyzed using this method.

In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and swept onto a capillary column by an inert carrier gas (e.g., helium or nitrogen). The separation occurs as the components of the mixture travel through the column at different rates depending on their volatility and interaction with the stationary phase. A common stationary phase for this type of analysis would be a mid-polarity column, such as one coated with 5% phenyl polysiloxane.

When coupled with a mass spectrometer (GC-MS), this technique provides not only retention time data but also mass spectra for each separated component, allowing for confident identification of unknown byproducts. This is invaluable for understanding reaction mechanisms and optimizing synthesis conditions to minimize impurity formation. For instance, GC-MS can help identify products of over-alkylation or side reactions involving the solvent.

Interactive Data Table: Hypothetical GC-MS Analysis of Volatile Components in a Crude Reaction Mixture

| Retention Time (min) | Compound Identified | Match Factor (MS Library) | Relative Abundance (%) |

| 3.2 | Toluene | 98 | 5.0 (Solvent) |

| 5.4 | Cyclohexylmethanal | 95 | 2.1 (Unreacted) |

| 12.5 | 3,4-Difluoroaniline | 96 | 3.5 (Unreacted) |

| 18.9 | This compound | 92 | 89.4 (Product) |

Note: This data is hypothetical and illustrates the use of GC-MS for analyzing a crude reaction mixture before purification.

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary Electrophoresis (CE) offers an alternative and often complementary approach to HPLC and GC, providing extremely high separation efficiency. wikipedia.org CE separates analytes based on their charge-to-size ratio in an electric field. For aromatic amines, Capillary Zone Electrophoresis (CZE) is a commonly used mode. longdom.org

In CZE, a fused silica (B1680970) capillary is filled with a background electrolyte (BGE), and a high voltage is applied across the capillary. longdom.org this compound, being a weak base, can be protonated in an acidic BGE to form a cation. This positively charged ion will then migrate towards the cathode at a rate dependent on its electrophoretic mobility and the electroosmotic flow (EOF) within the capillary.

The high resolving power of CE makes it particularly suitable for separating structurally similar isomers or impurities that may be difficult to resolve by HPLC. The conditions, such as the pH and composition of the BGE, can be optimized to achieve the desired separation. For example, a low pH buffer (e.g., phosphate (B84403) buffer at pH 2.5) can ensure full protonation of the aniline nitrogen, leading to good electrophoretic mobility and sharp peaks. kapillarelektrophorese.eu

Spectrophotometric and Chromatographic Detection Methods in Research Scale Analysis

The choice of detector is critical for the sensitive and selective analysis of this compound in chromatographic and electrophoretic methods.

UV-Visible Spectrophotometry is the most common detection method coupled with HPLC and CE. The difluoroaniline moiety contains a chromophore that absorbs UV radiation. A full UV-Vis spectrum of the pure compound can be recorded to determine the wavelength of maximum absorbance (λmax), which is then used for quantification to achieve the highest sensitivity. For difluoroaniline derivatives, the λmax is typically in the range of 240-290 nm. mcbu.edu.trnih.gov Derivative spectrophotometry can also be employed to resolve overlapping spectral bands from co-eluting impurities, enhancing the selectivity of the analysis. ajpaonline.comresearchgate.net

Mass Spectrometry (MS) , when coupled with HPLC (LC-MS) or GC (GC-MS), provides a highly selective and sensitive detection method. MS detectors can provide molecular weight information and fragmentation patterns, which are invaluable for the structural elucidation of the product and any unknown impurities. Electrospray ionization (ESI) is a common interface for LC-MS analysis of polar and semi-polar compounds like this compound.

Fluorescence Detection can be a highly sensitive alternative to UV detection if the molecule is naturally fluorescent or can be derivatized with a fluorescent tag. While this compound itself is not strongly fluorescent, derivatization with reagents like dansyl chloride could be explored for trace-level quantification if required.

These advanced analytical methodologies, when used in concert, provide a comprehensive toolkit for the detailed characterization and quantification of this compound in research samples, ensuring the integrity and reliability of scientific findings.

Future Research Directions and Unexplored Avenues for N Cyclohexylmethyl 3,4 Difluoroaniline

Development of More Sustainable and Efficient Synthetic Routes to N-(Cyclohexylmethyl)-3,4-difluoroaniline

The current synthesis of N-alkylated anilines often relies on traditional methods that may involve harsh reaction conditions or the use of environmentally challenging reagents. Future research should prioritize the development of greener and more atom-economical synthetic pathways to this compound.

Key areas for exploration include:

Catalytic N-Alkylation with Alcohols: Investigating the use of cyclohexylmethanol as a green alkylating agent in "borrowing hydrogen" or "hydrogen autotransfer" methodologies is a promising avenue. nih.gov The development of catalysts based on earth-abundant and non-noble metals, such as manganese, could offer a more sustainable alternative to precious metal catalysts. nih.gov

Visible-Light-Induced Synthesis: Exploring photoredox catalysis for the N-alkylation of 3,4-difluoroaniline (B56902) with a suitable cyclohexylmethyl precursor could provide a milder and more environmentally friendly synthetic route. nih.govacs.org Such methods often operate at room temperature and avoid the need for harsh reagents. nih.gov

A comparative overview of potential sustainable synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Catalytic N-Alkylation with Alcohols | High atom economy, use of green alkylating agents, potential for non-noble metal catalysts. nih.gov | Development of robust and selective catalysts, optimization of reaction conditions. |

| Visible-Light-Induced Synthesis | Mild reaction conditions, environmentally benign, avoids harsh reagents. nih.govacs.org | Identification of suitable photosensitizers and reaction partners, mechanistic studies. |

| Iron-Promoted C-H Amination | Direct and efficient, uses a benign metal catalyst, potential for late-stage functionalization. organic-chemistry.org | Exploration of substrate scope and functional group tolerance, optimization of catalytic systems. |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The electronic properties conferred by the two fluorine atoms on the aniline (B41778) ring, combined with the steric and electronic influence of the cyclohexylmethyl group, suggest that this compound may exhibit unique reactivity. Future studies should aim to uncover and harness these properties.

Potential areas of investigation include:

Oxidative Coupling Reactions: Investigating the oxidative coupling of this compound could lead to the formation of novel dimeric or polymeric structures with interesting electronic and material properties.

Photoinduced Reactions: The difluoroaromatic core may facilitate unique photochemical transformations. acs.org Exploring its behavior under various light conditions could reveal unprecedented reactivity, such as novel cyclization or rearrangement pathways.

Electrophilic and Nucleophilic Aromatic Substitution: A detailed study of the regioselectivity of further substitutions on the difluoroaniline ring would provide valuable insights into the directing effects of the existing substituents and enable the synthesis of more complex derivatives.

Integration of this compound into Advanced Material Science and Polymer Chemistry Research

The structural motifs within this compound make it an attractive building block for advanced materials. Its incorporation into polymers could impart desirable properties such as thermal stability, altered solubility, and specific electronic characteristics.

Future research directions in this area include:

Synthesis of Novel Polyanilines: Polymerization of this compound or its copolymerization with other aniline derivatives could lead to new conducting polymers. rsc.orgnih.gov The bulky cyclohexylmethyl group may influence the polymer's morphology and solubility, while the fluorine atoms could affect its electronic properties and stability. rsc.orgresearchgate.net

Development of Advanced Coatings and Films: The resulting polymers could be investigated for applications as anti-corrosion coatings, sensors, or in electronic devices. nih.gov The hydrophobicity of the cyclohexyl group and the electronic nature of the difluoroaromatic system are key features to explore in this context.

Creation of Novel Polymeric Auxochromes: The chromophoric nature of the difluoroaniline moiety suggests that its incorporation into polymer backbones could lead to materials with interesting optical properties. acs.org These could find applications as dyes, pigments, or in optical sensing technologies.

Expanding the Computational Understanding of this compound's Reactivity and Structure

Computational chemistry offers a powerful tool to predict and rationalize the behavior of this compound. A deeper theoretical understanding can guide experimental work and accelerate the discovery of new applications.

Key computational studies to be undertaken include:

Reaction Mechanism and Kinetics: Quantum-chemical calculations can be employed to elucidate the mechanisms and predict the kinetics of various reactions involving this compound. mdpi.com This can aid in optimizing reaction conditions and identifying the most favorable reaction pathways.

Structure-Property Relationships: Computational modeling can be used to establish relationships between the molecular structure of this compound and its macroscopic properties. nih.govresearchgate.net This includes predicting its electronic properties, solubility, and potential for self-assembly.

Electrochemical Potential Prediction: Theoretical calculations can be used to predict the oxidation potential of this compound, providing insights into its suitability for applications in electrochemistry and as a precursor to conducting polymers. researchgate.netresearchgate.net

Synergistic Experimental and Theoretical Approaches in the Comprehensive Study of this compound

The most impactful future research will likely emerge from a close collaboration between experimental and theoretical chemists. This synergistic approach allows for a deeper and more comprehensive understanding of the compound's properties and potential.

Examples of synergistic studies include:

Spectroscopic Characterization and Theoretical Correlation: Combining experimental spectroscopic data (e.g., NMR, IR, UV-Vis) with theoretical calculations can provide a more robust characterization of the molecule's structure and electronic properties.

Reactivity Prediction and Experimental Validation: Using computational models to predict novel reactivity patterns, followed by experimental validation, can lead to the discovery of new and unexpected chemical transformations.

Materials Design and Synthesis: Theoretical modeling can be used to design new polymers and materials based on this compound with specific desired properties, which can then be synthesized and characterized experimentally. nih.gov

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare N-(Cyclohexylmethyl)-3,4-difluoroaniline, and how can reaction conditions be optimized?

- Methodology : Alkylation of 3,4-difluoroaniline (CAS 3863-11-4) with cyclohexylmethyl halides or via reductive amination using sodium triacetoxyborohydride (STAB) as a reducing agent. For example, a similar approach was used to synthesize benzoxazole derivatives by reacting N-pivaloyl-3,4-difluoroaniline with alkylating agents under controlled temperatures .

- Optimization : Monitor reaction progress via TLC or HPLC, adjust stoichiometry of reagents (e.g., 1.2 equivalents of cyclohexylmethyl bromide), and optimize solvent systems (e.g., dichloromethane or acetonitrile). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the target compound .

Q. Which analytical techniques are critical for characterizing this compound?

- Structural Confirmation : Use H NMR, C NMR, and FTIR to verify functional groups (e.g., NH stretching at ~3400 cm) and cyclohexylmethyl substitution. Mass spectrometry (HRMS) confirms molecular weight .

- Purity Assessment : HPLC-MS/MS detects trace impurities (e.g., residual 3,4-difluoroaniline) with a limit of quantification (LOQ) <1 ppm. Mobile phases like acetonitrile/water with 0.1% formic acid enhance sensitivity .

Q. How can X-ray crystallography resolve the molecular structure of this compound?

- Procedure : Grow single crystals via slow evaporation from ethyl acetate. Collect diffraction data using Mo-Kα radiation (λ = 0.71073 Å) and refine with SHELXL. Hydrogen bonding (e.g., N–H⋯O interactions) stabilizes the crystal lattice, as seen in related urea derivatives .

- Data Interpretation : Analyze dihedral angles between aromatic rings and cyclohexylmethyl groups to assess conformational flexibility. Mean deviations from planarity (<0.02 Å) indicate rigid regions .

Advanced Research Questions

Q. How do electronic properties of this compound influence its reactivity in cross-coupling reactions?

- Electron-Deficient Nature : The electron-withdrawing fluorine substituents reduce nucleophilicity, limiting participation in Buchwald-Hartwig amination. Pre-activation via lithiation (using n-BuLi) or palladium-catalyzed C–H functionalization may enhance reactivity .

- Case Study : Electron-poor anilines like 3,4-difluoroaniline show low reactivity in farnesylquinolone synthesis unless paired with electron-rich coupling partners .

Q. What computational methods predict the pharmacokinetic properties of this compound?

- ADMET Prediction : Use tools like SwissADME to calculate Lipinski parameters (molecular weight <500, logP <5). The cyclohexylmethyl group may improve BBB permeability but reduce aqueous solubility. DFT (B3LYP/6-311G+(d,p)) optimizes ground-state geometries and predicts dipole moments for solubility analysis .

- Metabolic Stability : Simulate cytochrome P450 interactions using docking software (AutoDock Vina). Fluorine atoms resist oxidative metabolism, potentially extending half-life .

Q. How does structural modification of this compound impact its biological activity?

- Structure-Activity Relationship (SAR) : Replace the cyclohexylmethyl group with adamantane or aryl moieties to modulate lipophilicity. Test antimicrobial activity against Staphylococcus aureus and Escherichia coli via MIC assays. Fluorine substitution at specific positions (e.g., 3,4-difluoro) enhances protistocidal activity compared to chloro analogs .

- Tyrosinase Inhibition : Modify the aniline core to include urea or thiourea groups. Enzyme inhibition assays (IC values) compare efficacy against kojic acid. Intermolecular hydrogen bonds (e.g., N–H⋯O) correlate with binding affinity .

Q. What strategies address low reactivity of this compound in nucleophilic substitution reactions?

- Activation Methods : Employ directing groups (e.g., pivaloyl) to facilitate ortho-lithiation, enabling selective methylation or benzoxazole formation. Reaction temperatures >0°C favor cyclization over alkylation .

- Catalytic Systems : Use Cu(I)/ligand systems for Ullmann-type couplings. Electron-deficient aryl halides require electron-rich ligands (e.g., phenanthroline) to accelerate oxidative addition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.